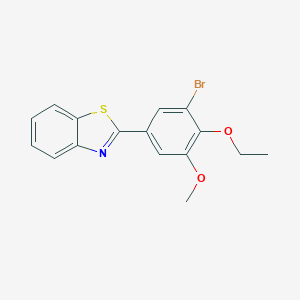
2-(3-Bromo-4-ethoxy-5-methoxyphenyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-ethoxy-5-methoxyphenyl)-1,3-benzothiazole is a chemical compound that has gained significant attention in scientific research. It is a benzothiazole derivative with potential applications in various fields such as medicinal chemistry, biochemistry, and material science.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-ethoxy-5-methoxyphenyl)-1,3-benzothiazole is not fully understood. However, it has been proposed that its anticancer activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells. Its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria and fungi. Its luminescence efficiency may be due to its ability to efficiently transfer energy to the emitting species.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been reported to be non-toxic to normal cells, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of 2-(3-Bromo-4-ethoxy-5-methoxyphenyl)-1,3-benzothiazole for lab experiments include its easy synthesis, high purity, and potential applications in various scientific research fields. The limitations include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Future Directions
There are numerous future directions for the research of 2-(3-Bromo-4-ethoxy-5-methoxyphenyl)-1,3-benzothiazole. These include further studies to understand its mechanism of action, optimization of its synthesis method to improve its yield and purity, and exploration of its potential applications in other fields such as material science. In addition, there is a need for in vivo studies to evaluate its safety and efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(3-Bromo-4-ethoxy-5-methoxyphenyl)-1,3-benzothiazole involves the reaction of 3-bromo-4-ethoxy-5-methoxyaniline with 2-chlorobenzenethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 100-120°C. The product is obtained in good yield and purity by crystallization from a suitable solvent.
Scientific Research Applications
2-(3-Bromo-4-ethoxy-5-methoxyphenyl)-1,3-benzothiazole has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential antimicrobial agent, showing activity against various bacterial and fungal strains. In addition, it has been studied for its potential use in organic light-emitting diodes (OLEDs) due to its high luminescence efficiency.
properties
Molecular Formula |
C16H14BrNO2S |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
2-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C16H14BrNO2S/c1-3-20-15-11(17)8-10(9-13(15)19-2)16-18-12-6-4-5-7-14(12)21-16/h4-9H,3H2,1-2H3 |
InChI Key |
ZPALLLCDWHTDHS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Br)C2=NC3=CC=CC=C3S2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C2=NC3=CC=CC=C3S2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone](/img/structure/B305206.png)

![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B305208.png)
![[4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone](/img/structure/B305209.png)
![N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B305210.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305214.png)
![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B305218.png)
![N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B305219.png)
![N-(2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B305221.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305222.png)
![N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B305226.png)
![N-(3-chloro-4-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305227.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B305229.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305231.png)